N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with a unique structure that includes a tetrahydroquinoline moiety, a sulfamoyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Sulfamoyl Group: This step involves the reaction of the tetrahydroquinoline derivative with a sulfonamide reagent under basic conditions.
Acetylation: The final step is the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: Its unique chemical properties might make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound could be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-(4-propionyl-1-piperazinyl)phenyl)acetamide
- N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide
Uniqueness
N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-methyl-4-[(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-21(26)24-11-5-6-16-13-18(7-9-19(16)24)23-29(27,28)20-10-8-17(12-14(20)2)22-15(3)25/h7-10,12-13,23H,4-6,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXNFHJJUUILRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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